(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Overview
Description
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is a fused bicyclic system containing both pyrrole and quinoline rings. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Scientific Research Applications
Chemistry
In chemistry, (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological targets. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and structural properties make it suitable for applications in materials science and nanotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrroloquinoline core. The Boc (tert-butoxycarbonyl) protecting group is then introduced to protect the nitrogen atom during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the degree of saturation in the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Mechanism of Action
The mechanism of action of (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid compound from black pepper with anticancer properties.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Uniqueness
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline is unique due to its fused bicyclic structure, which combines both pyrrole and quinoline rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl (3aR,9bR)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-11-10-17-13-7-5-4-6-12(13)14(11)18/h4-7,11,14,17H,8-10H2,1-3H3/t11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNVGWVSYJMHGH-BXUZGUMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C3=CC=CC=C3NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C3=CC=CC=C3NC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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